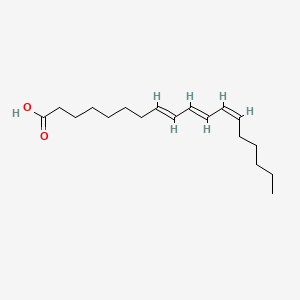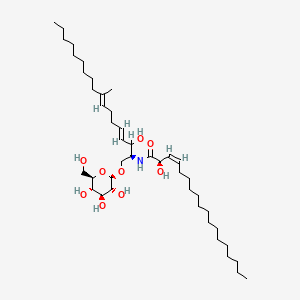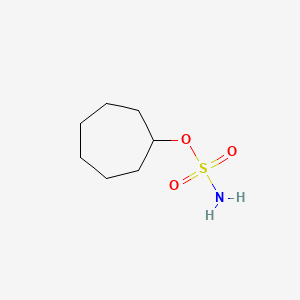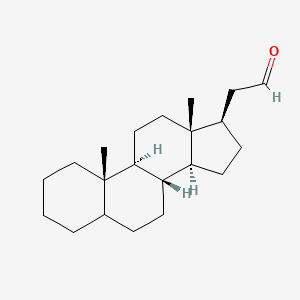
Calendic acid
描述
8(E),10(E),12(Z)-十八碳三烯酸是一种多不饱和脂肪酸,具有三个双键,分别位于第 8、10 和 12 个碳原子上。这些双键的独特构型,其中两个处于 E (反式) 构型,一个处于 Z (顺式) 构型,赋予了该化合物独特的化学和物理性质。它是十八碳三烯酸家族的一员,该家族以其在各种生物过程中的作用和潜在的健康益处而闻名。
科学研究应用
8(E),10(E),12(Z)-十八碳三烯酸在科学研究中具有多种应用:
化学: 它被用作模型化合物来研究多不饱和脂肪酸在各种化学反应中的行为。
生物学: 它在细胞膜的结构和功能中发挥作用,影响膜流动性和信号通路。
医学: 研究表明它具有潜在的抗炎和抗癌特性,使其成为治疗应用的候选药物。
工业: 它用于生产可生物降解的聚合物,以及作为合成其他生物活性化合物的先驱。
作用机制
8(E),10(E),12(Z)-十八碳三烯酸的作用机制涉及其掺入细胞膜,在那里它影响膜流动性和功能。它还可以作为特定受体的配体,调节参与炎症和细胞增殖的信号通路。分子靶标包括过氧化物酶体增殖物激活受体 (PPARs) 和其他调节基因表达的核受体。
类似化合物:
亚油酸: 一种多不饱和脂肪酸,在第 9 和 12 个碳原子上具有两个双键。
α-亚麻酸: 一种多不饱和脂肪酸,在第 9、12 和 15 个碳原子上具有三个双键。
γ-亚麻酸: 一种多不饱和脂肪酸,在第 6、9 和 12 个碳原子上具有三个双键。
比较: 8(E),10(E),12(Z)-十八碳三烯酸因其独特的双键构型而独一无二,赋予了其独特的化学和生物学特性。与亚油酸和α-亚麻酸(它们具有全顺式构型)不同,8(E),10(E),12(Z)-十八碳三烯酸的混合 E/Z 构型影响了其反应性和与生物系统的相互作用。这种独特性使其成为研究和工业应用的宝贵化合物。
生化分析
Biochemical Properties
Calendic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It is synthesized in Calendula officinalis from linoleate by an unusual delta-12-oleate desaturase, which converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This conversion involves the interaction of this compound with specific enzymes, such as the delta-12-oleate desaturase, which facilitates the formation of the conjugated double bond system. Additionally, this compound can be esterified within phospholipids, indicating its interaction with lipid molecules and its potential role in membrane structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. In vitro studies suggest that this compound can inhibit the growth of human colon cancer cells and induce apoptosis, highlighting its potential anti-cancer properties . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is of particular interest. For instance, this compound may modulate the expression of genes involved in lipid metabolism and inflammatory responses, thereby affecting cellular function and overall health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound exerts its effects by binding to lipid molecules and enzymes involved in lipid metabolism. The unique conjugated double bond system of this compound allows it to interact with lipid membranes, potentially altering their fluidity and function. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s bioactivities and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can have beneficial effects, such as improved feed utilization and reduced feed intake in mice . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the study of this compound’s bioactivities.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound is synthesized from linoleate by the action of delta-12-oleate desaturase, which introduces the conjugated double bond system . This metabolic pathway involves the interaction of this compound with enzymes and cofactors that facilitate its conversion and incorporation into lipid molecules. The presence of this compound can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in lipid membranes and other cellular compartments. The transport and distribution of this compound are essential for its bioactivity and potential therapeutic effects, as they determine the compound’s availability and interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized within lipid membranes, where it can exert its effects on membrane structure and function. The compound’s localization is critical for its bioactivity, as it determines the sites of interaction with enzymes, proteins, and other biomolecules involved in cellular processes .
准备方法
合成路线和反应条件: 8(E),10(E),12(Z)-十八碳三烯酸的合成通常涉及使用不饱和脂肪酸前体。一种常见的方法是使用特定菌株的细菌(如铜绿假单胞菌)进行微生物生产。这些细菌可以在受控条件下将蓖麻油酸转化为所需的十八碳三烯酸。 最佳反应条件包括 pH 值为 8.0,培养温度为 27°C,振荡速度为 150 rpm,持续 48 小时 .
工业生产方法: 8(E),10(E),12(Z)-十八碳三烯酸的工业生产可以通过大规模微生物发酵过程实现。使用生物反应器可以精确控制环境条件,确保最终产品的高产量和纯度。该过程涉及在富含营养的培养基中培养铜绿假单胞菌,然后提取和纯化十八碳三烯酸。
化学反应分析
反应类型: 8(E),10(E),12(Z)-十八碳三烯酸会发生各种化学反应,包括:
氧化: 分子中的双键使其易于氧化,从而形成氢过氧化物和其他氧化产物。
还原: 双键可以使用氢化反应还原为单键,通常在催化剂(如碳载钯)存在下进行。
取代: 羧酸基团可以参与酯化和酰胺化反应,分别形成酯和酰胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和臭氧。
还原: 钯催化剂存在下的氢气。
取代: 分别在酸催化剂存在下进行酯化和酰胺化的醇和胺。
主要形成的产物:
氧化: 氢过氧化物和其他氧化衍生物。
还原: 饱和脂肪酸。
取代: 十八碳三烯酸的酯和酰胺。
相似化合物的比较
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.
Comparison: 8(E),10(E),12(Z)-Octadecatrienoic Acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Unlike linoleic and alpha-linolenic acids, which have all-cis configurations, the mixed E/Z configuration of 8(E),10(E),12(Z)-Octadecatrienoic Acid affects its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMPXYVZZCNDQ-KBPWROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897455 | |
| Record name | Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5204-87-5, 28872-28-8 | |
| Record name | Calendic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calendic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calendic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calendic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 40.5 °C | |
| Record name | Calendic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)


![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)

![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)


![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)



